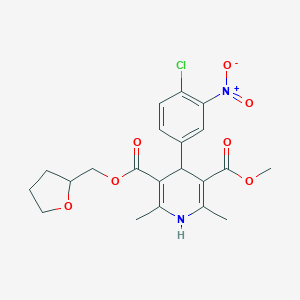
methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its potent antioxidant activity. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits potent activity at relatively low concentrations, making it a cost-effective candidate for further research. However, its limited solubility in water can pose a challenge for certain experiments.
Orientations Futures
There are several future directions for the research of methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate. One potential direction is to investigate its potential applications in the treatment of other oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound is a promising candidate for further research due to its potential applications in various fields of scientific research. Its potent anti-inflammatory, anti-tumor, and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate involves the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride to form 5-chloroindol-2-yl chloride. This intermediate is then reacted with bromoacetaldehyde diethyl acetal to obtain the desired compound.
Applications De Recherche Scientifique
Methyl 3-bromo-2-(bromomethyl)-5-chloro-1H-indole-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and anti-tumor properties. It has also been shown to possess potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
Propriétés
Formule moléculaire |
C11H8Br2ClNO2 |
|---|---|
Poids moléculaire |
381.45 g/mol |
Nom IUPAC |
methyl 3-bromo-2-(bromomethyl)-5-chloroindole-1-carboxylate |
InChI |
InChI=1S/C11H8Br2ClNO2/c1-17-11(16)15-8-3-2-6(14)4-7(8)10(13)9(15)5-12/h2-4H,5H2,1H3 |
Clé InChI |
CUAVBCVHWWBXSM-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2=C(C=C(C=C2)Cl)C(=C1CBr)Br |
SMILES canonique |
COC(=O)N1C2=C(C=C(C=C2)Cl)C(=C1CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)


![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
